molecular formula C11H12N2O B421357 3-(4-Methylanilino)-1,2-dihydropyrrol-5-one CAS No. 371933-90-3

3-(4-Methylanilino)-1,2-dihydropyrrol-5-one

Cat. No.: B421357
CAS No.: 371933-90-3
M. Wt: 188.23g/mol
InChI Key: NXEJDELXEXJQRP-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)-1,2-dihydropyrrol-5-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with an aniline derivative, specifically 4-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)-1,2-dihydropyrrol-5-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Aniline Derivative: The 4-methylaniline moiety can be introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a halogenated pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)-1,2-dihydropyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methylanilino)-1,2-dihydropyrrol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)-1,2-dihydropyrrol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylanilino)-1,2-dihydropyrrol-5-one: can be compared with other aniline derivatives and pyrrolidine-containing compounds.

    Aniline Derivatives: Compounds like 4-methylaniline, 4-chloroaniline, and 4-bromoaniline share structural similarities.

    Pyrrolidine Compounds: Other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and 1-methylpyrrolidine, can be considered for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of the aniline and pyrrolidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylanilino)-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)13-10-6-11(14)12-7-10/h2-6,13H,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJDELXEXJQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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